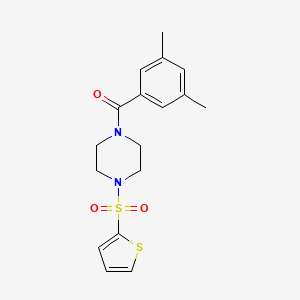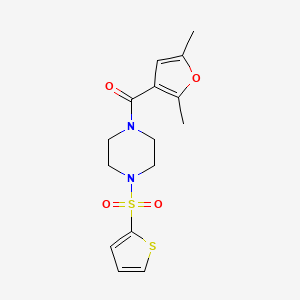![molecular formula C18H21NO2 B4433475 N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4433475.png)
N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide
Overview
Description
N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide, also known as 4-EE-MBZ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This inhibition may lead to a reduction in inflammation. Other studies have suggested that N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide may also act by inhibiting the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide can reduce inflammation and pain in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Other studies have suggested that N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide may have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer research. However, one of the limitations of using N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide is its limited availability and high cost.
Future Directions
Several future directions can be explored in the research of N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide. One of the potential future directions is the investigation of its potential as a neuroprotective agent. Additionally, more studies can be conducted to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Further research can also explore the synthesis of N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide using more cost-effective methods to increase its availability for research purposes.
Conclusion
In conclusion, N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been investigated for its potential use as an anti-inflammatory, analgesic, and anti-cancer agent. While the mechanism of action of N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide is not fully understood, studies have suggested that it may act by inhibiting the activity of COX-2 and histone deacetylases. Further research can explore the potential use of this compound in the treatment of various diseases and the synthesis of N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide using more cost-effective methods.
Scientific Research Applications
Several studies have investigated the pharmacological properties of N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide. One of the significant research applications of this compound is its potential as an anti-inflammatory agent. Studies have shown that N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide has been investigated for its potential use as an analgesic and anti-cancer agent.
properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-14-9-11-15(12-10-14)13(2)19-18(20)16-7-5-6-8-17(16)21-3/h5-13H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWVHZNQLNWSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4433401.png)
![methyl {3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}carbamate](/img/structure/B4433409.png)
![methyl 4-methyl-3-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B4433422.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4433433.png)


![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide](/img/structure/B4433450.png)

![methyl 3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4433468.png)

![5-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433498.png)

